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Compound of Interest

Compound Name: 1-(4-Methoxyphenyl)butan-2-one

CAS No.: 53917-01-4

Cat. No.: B1596316

Get Quote

Theoretical Framework & Structural Analysis
The characterization of 1-(4-Methoxyphenyl)butan-2-one relies on verifying three distinct

structural domains: the para-substituted aromatic ring, the benzylic methylene bridge, and the

ethyl ketone tail.[1][2][3]

Structural Domains & Expected Signals[2][4][5]
Aromatic System: An AA'BB' coupling system characteristic of 1,4-disubstitution.[1][2] The

methoxy group (+M effect) shields the ortho-protons and deshields the meta-protons relative

to the ether linkage.

Benzylic Methylene (C1): A singlet integrating to 2H.[1][2] Its chemical shift is influenced by

both the aromatic ring (anisotropy) and the carbonyl group (deshielding), typically appearing

near 3.6 ppm.
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Ethyl Group (C3-C4): A classic quartet-triplet coupling pattern.[1][2][3] This is the primary

differentiator from methyl ketone isomers.[2]

Analytical Workflow
The following directed graph illustrates the logical flow for structural confirmation, ensuring no

false positives from isomeric impurities.

Fig 1. Integrated Analytical Workflow for Structural Verification
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Experimental Protocols
Nuclear Magnetic Resonance (NMR)
Objective: Definitive connectivity assignment.

Instrument: 400 MHz (or higher) NMR Spectrometer.

Solvent: Deuterated Chloroform (CDCl₃) with 0.03% TMS internal standard.

Sample Preparation: Dissolve 15 mg of analyte in 0.6 mL CDCl₃. Filter through a cotton plug

if particulate matter is observed.[1][2]

Parameters:

1H NMR: 16 scans, 30° pulse angle, 2s relaxation delay.[1][2]

13C NMR: 512 scans, proton-decoupled.[1][2][3]

Infrared Spectroscopy (FT-IR)
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Objective: Functional group verification (Carbonyl vs. Hydroxyl).

Method: Attenuated Total Reflectance (ATR) on a Diamond/ZnSe crystal.[1][2]

Scan Parameters: 4000–600 cm⁻¹, 16 scans, 4 cm⁻¹ resolution.[1][2]

Background: Air background taken immediately prior to sample loading.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: Molecular weight confirmation and fragmentation fingerprinting.[1][2][3]

Column: DB-5ms (30m × 0.25mm × 0.25µm) or equivalent non-polar phase.[1][2][3]

Carrier Gas: Helium @ 1.0 mL/min.[1][2]

Temperature Program: 60°C (1 min hold) → 20°C/min → 280°C (3 min hold).

Ionization: Electron Impact (EI) at 70 eV.[1][2]

Data Interpretation & Reference Values
1H NMR Spectroscopy (400 MHz, CDCl₃)
Self-Validation Check: The integration ratio must be 3:2:2:2:3 (Methoxy : Aryl : Aryl : Methylene

: Ethyl).
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Position
Chemical
Shift (δ,
ppm)

Multiplicity Integration Assignment
Mechanistic
Insight

Ar-H 7.10 - 7.15 Doublet (d) 2H
Ar-H (meta to

OMe)

AA'BB'

system part

1.

Ar-H 6.85 - 6.90 Doublet (d) 2H
Ar-H (ortho to

OMe)

Shielded by

resonance

(+M) of

oxygen.[1][2]

[3]

-OCH₃ 3.80 Singlet (s) 3H Methoxy

Characteristic

sharp singlet.

[1][2][3]

C1-H 3.62 Singlet (s) 2H
Benzylic -

CH₂-

Critical:

Singlet

indicates no

adjacent

protons

(unlike Anisyl

acetone).[1]

[2][3]

C3-H 2.45 Quartet (q) 2H -CH₂-CH₃

Coupled to

terminal

methyl (J ≈ 7

Hz).[1][2][3]

C4-H 1.05 Triplet (t) 3H -CH₂-CH₃

Terminal

methyl of the

ethyl ketone.

[1][2][3]

13C NMR Spectroscopy (100 MHz, CDCl₃)
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Shift (δ, ppm) Carbon Type Assignment

209.5 Quaternary (C=O) Ketone Carbonyl

158.8 Quaternary (Ar-C) C-O (Para position)

130.5 CH (Ar) Meta carbons

126.2 Quaternary (Ar-C) Ipso carbon (attached to CH2)

114.2 CH (Ar) Ortho carbons

55.3 CH₃ Methoxy carbon

49.8 CH₂
Benzylic carbon (Alpha to

carbonyl)

35.1 CH₂
Ethyl methylene (Alpha' to

carbonyl)

7.8 CH₃ Ethyl methyl

Mass Spectrometry (EI, 70 eV)
Molecular Ion (M+): m/z 178

Fragmentation Pathway: The fragmentation is dominated by alpha-cleavage adjacent to the

carbonyl group.[2][4] The formation of the resonance-stabilized 4-methoxybenzyl cation

(tropylium derivative) drives the base peak.[1][2]
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Fig 2. Primary Fragmentation Pathway (EI-MS)
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[1][2][3][5][6][7] Key Fragments:

m/z 121 (100%): [CH₃O-C₆H₄-CH₂]⁺.[1][2][3] Diagnostic for p-methoxybenzyl moiety.

m/z 178 (~15%): Molecular ion.[1][2]

m/z 57: [CH₃CH₂CO]⁺ (Propionyl cation).[1][2]

m/z 29: Ethyl cation.[1][2]

Quality Control & Impurity Profiling
To ensure the integrity of the material for drug development or high-end fragrance applications,

the following impurity profile must be assessed.

Isomeric Impurity (Anisyl Acetone):

Detection: Check for a singlet at ~2.15 ppm (Methyl ketone) and triplet at ~2.8 ppm in 1H

NMR.[1][2]

Limit: < 0.5%.[1][2][7]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1596316/docs?utm_src=pdf-body-img#application-note-spectroscopic-characterization-of-1-4-methoxyphenyl-butan-2-one
https://pubchem.ncbi.nlm.nih.gov/compound/Anisylacetone
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Methoxyphenyl_butan-2-one
https://foodb.ca/compounds/FDB011682
https://www.youtube.com/watch?v=We0fUSmHRNs
https://patents.google.com/patent/US8471068B2/en
https://research-portal.uu.nl/ws/files/259418664/1-s2.0-S0278691525001334-main.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Anisylacetone
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Methoxyphenyl_butan-2-one
https://foodb.ca/compounds/FDB011682
https://pubchem.ncbi.nlm.nih.gov/compound/Anisylacetone
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Methoxyphenyl_butan-2-one
https://pubchem.ncbi.nlm.nih.gov/compound/Anisylacetone
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Methoxyphenyl_butan-2-one
https://pubchem.ncbi.nlm.nih.gov/compound/Anisylacetone
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Methoxyphenyl_butan-2-one
https://pubchem.ncbi.nlm.nih.gov/compound/Anisylacetone
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Methoxyphenyl_butan-2-one
https://pubchem.ncbi.nlm.nih.gov/compound/Anisylacetone
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Methoxyphenyl_butan-2-one
https://research-portal.uu.nl/ws/files/259418664/1-s2.0-S0278691525001334-main.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596316?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aldehyde Contamination (p-Anisaldehyde):

Source: Incomplete reaction precursor.[1][2]

Detection: Aldehyde proton singlet at ~9.8 ppm.[1][2]

Limit: < 0.1% (Highly reactive).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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